(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride is a chiral fluorinated amino acid derivative. This compound is of significant interest in medicinal chemistry due to its potential applications in drug design and development. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the compound, making it a valuable building block in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride typically involves the diastereoselective synthesis of the pyrrolidine ring. One common method includes the use of commercially available starting materials, followed by a series of reactions to introduce the fluorine atom and carboxylic acid group. The reaction conditions often involve the use of zinc and magnesium enolates to achieve high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced purification techniques and the development of efficient protocols to minimize the number of stages in the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the modulation of biological pathways and the inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-4-hydroxyproline: Another chiral amino acid derivative with applications in medicinal chemistry.
(2S,4S)-4-hydroxyproline: Similar to (2R,4R)-4-hydroxyproline but with different stereochemistry.
Pyrrolidine-2-carboxylic acid: A non-fluorinated analog with similar structural features.
Uniqueness
The uniqueness of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride lies in the presence of the fluorine atom, which imparts distinct physicochemical properties. This can enhance the compound’s metabolic stability, bioavailability, and binding affinity, making it a valuable tool in drug design and development .
Properties
IUPAC Name |
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H/t3-,4+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWWFZQRLUCRFQ-RFKZQXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C(=O)O)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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